carboxylic Acid tert-Butyl Ester
Overview
Description
Carboxylic Acid tert-Butyl Ester is a widely used compound in organic chemistry, particularly as a protecting group for carboxylic acids. This compound is known for its stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . It is frequently used in the synthesis of pharmaceuticals, polymers, and biologically relevant natural products .
Mechanism of Action
Target of Action
Carboxylic Acid tert-Butyl Ester is primarily targeted at carboxylic acids . It is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It is therefore frequently used as a protecting group for the carboxylic acid functionality of amino acids .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. It has been shown by quantum-chemical calculations that the monomolecular decomposition of tert-butyl esters of carboxylic acids, which involves the detachment of isobutylene, takes place as the result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid with a lower consumption of energy than the migration of a proton from the CH3 group in a monomolecular reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the esterification of carboxylic acids . The Steglich Esterification is a mild reaction, which allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters because t-BuOH tends to form carbocations and isobutene after a subsequent elimination under the conditions employed in the Fischer Esterification .
Pharmacokinetics
They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of esters from carboxylic acids. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Steglich Esterification proceeds under mild conditions, ambient temperatures, often neutral pH, and can afford a wide range of esters containing challenging substituents such as the acid liable, sterically hindered tert-butyl group, which under Fischer–Speier esterification conditions would undergo elimination .
Biochemical Analysis
Biochemical Properties
Carboxylic Acid tert-Butyl Ester interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the tert-butylation of amino acids, carboxylic acids, and alcohols . The nature of these interactions is primarily due to the stability of the tert-butyl ester group, which allows it to withstand various biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. While specific cellular effects can vary, the compound generally influences cell function by interacting with various biomolecules within the cell
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action depends on the specific biochemical context in which the compound is present.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects can vary, high doses of the compound may have toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues in a variety of ways. It can interact with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxylic Acid tert-Butyl Ester can be synthesized through several methods:
Condensation with tert-Butanol: This method involves the reaction of carboxylic acids with tert-butanol in the presence of an acid catalyst.
Bubbling Isobutene Gas: Another method involves bubbling isobutene gas through a solution of the carboxylic acid in the presence of concentrated sulfuric acid.
Use of tert-Butylating Agents: Various tert-butylating agents such as di-tert-butyl dicarbonate, tert-butylisourea, and tert-butyl trichloroacetimidate can also be used.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to batch methods .
Chemical Reactions Analysis
Types of Reactions
Carboxylic Acid tert-Butyl Ester undergoes several types of reactions:
Oxidation: It can be oxidized using reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium reagents (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions include various esters, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Carboxylic Acid tert-Butyl Ester has numerous applications in scientific research:
Chemistry: It is used as a protecting group for carboxylic acids in organic synthesis.
Biology: It is employed in the synthesis of biologically active compounds and natural products.
Medicine: It is used in the development of pharmaceuticals and drug molecules.
Industry: It finds applications in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Carboxylic Acid tert-Butyl Ester is unique compared to other esters due to its stability and ease of deprotection. Similar compounds include:
Methyl Esters: Less stable and more prone to hydrolysis.
Ethyl Esters: Similar to methyl esters but slightly more stable.
Benzyl Esters: More stable than methyl and ethyl esters but less stable than tert-butyl esters.
Properties
IUPAC Name |
tert-butyl 4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-16(2,3)23-15(22)18-7-4-10(5-8-18)19-13(20)12-11(6-9-24-12)17-14(19)21/h6,9-10H,4-5,7-8H2,1-3H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUFRTFWWBCVPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is a notable characteristic of the reaction between propiolic acid tert-butyl ester and decaborane(14)?
A1: Instead of yielding the expected carborane carboxylic acid tert-butyl ester, the reaction directly produces unsubstituted ortho-carborane. This occurs through an in situ de-tert-butoxycarbonylation of the initially formed carborane this compound, likely via a six-membered transition state [].
Q2: How can carboxylic acid tert-butyl esters be synthesized using isobutene?
A2: A SO3H-SBA-15 molecular sieve catalyst can be used to catalyze the reaction between isobutene and a carboxylic acid to synthesize the corresponding this compound. This method is notable for its efficiency and ability to operate without polymerization inhibitors [].
Q3: Can phase-transfer catalysis be used for enantioselective synthesis of amino acids?
A3: Yes, phase-transfer catalytic alkylation has been successfully employed in the enantioselective synthesis of various amino acids. For instance, the alkylation of 2-phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester using specific chiral catalysts can yield (R)-α-alkylcysteines with high enantiomeric excess (ee) [, ]. Similarly, employing o-biphenyl-2-oxazoline-4-carboxylic acid tert-butyl ester with cinchona-derived catalysts allows for the synthesis of (R)-α-alkylserines with high ee [, ].
Q4: How can one synthesize (S)-α-alkylcysteines enantioselectively?
A4: (S)-α-alkylcysteines can be synthesized with good enantioselectivity by employing 2-o-biphenyl-2-thiazoline-4-carboxylic acid tert-butyl ester as a starting material in a phase-transfer catalytic alkylation reaction, utilizing specific chiral catalysts [, ].
Q5: How can (R)-α-alkylhomoserines and (R)-α-alkylhomocysteines be synthesized enantioselectively?
A5: Phase-transfer catalytic alkylation, using N-2′,3′,4′-trifluorobenzylcinchonidinium bromide as a catalyst, enables the enantioselective synthesis of (R)-α-alkylhomoserines and (R)-α-alkylhomocysteines. This method utilizes 2-phenyl-5,6-di-hydro-4H-1,3-oxazine-4-carboxylic acid tert-butyl ester and 2-phenyl-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid tert-butyl ester as starting materials, respectively [].
Q6: Are there efficient methods to synthesize α-alkyl-α,β-diaminopropionic acids enantioselectively?
A6: Yes, the asymmetric phase-transfer catalytic alkylation of N(1)-Boc-2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl ester, utilizing a chiral quaternary ammonium catalyst, provides a route to obtain enantioenriched α-alkyl-α,β-diaminopropionic acids [].
Q7: Are there examples of carboxylic acid tert-butyl esters used in the synthesis of specific drugs?
A8: Yes, (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester and its benzyl ester derivative have been employed in the synthesis of (3S), (2S)-2-[(2S)-3-mercapto-2-methylpropionyl]-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, an angiotensin-converting enzyme (ACE) inhibitor [, ]. Another example is the utilization of 2-naphthalen-1-yl-2-oxazoline-4-carboxylic acid tert-butyl ester in the synthesis of (2S)-alpha-(hydroxymethyl)-glutamic acid (HMG), a metabotropic receptor ligand [].
Q8: What role do carboxylic acid tert-butyl esters play in combating tumor resistance to cisplatin?
A9: Combining cisplatin with a specific PP2A inhibitor, 4-(3-carboxy-7-oxa-bicyclo[2.2.1]heptane-2-carbonyl) piperazine-1-carboxylic acid tert-butyl ester, showed synergistic antitumor efficacy in preclinical models []. The PP2A inhibitor helps overcome cisplatin resistance by blocking DNA damage repair mechanisms, leading to enhanced therapeutic effects [].
Q9: How is 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X) unique in its interaction with KCa2 channels?
A10: GW542573X stands out as the first described SK1-selective activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels. Its selectivity for hSK1 is attributed to the presence of Ser293 in the S5 transmembrane segment of the channel [, ].
Q10: How was the structure of (3S), (2S)-2-[(2S)-3-mercapto-2-methylpropionyl]-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid confirmed?
A11: The absolute configuration of this compound was determined using X-ray diffraction analysis of its derivative, the thiazepino [4, 3-b] isoquinoline compound [, ].
Q11: What is the crystal structure of 4-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester?
A12: This compound crystallizes in the monoclinic crystal class within the P21/c space group. Notably, its carbonyl group can adopt a +synclinal conformation [].
Q12: Can the photochemical and photomechanical properties of molecular crystal nanorods be influenced by the presence of carboxylic acid tert-butyl esters?
A13: Yes, incorporating anthracene-9-carboxylic acid tert-butyl ester into molecular crystal nanorods allows them to undergo photomechanical deformations without fragmentation upon exposure to light. This behavior is attributed to the [4 + 4] photodimerization reaction supported by the crystal structure [].
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